2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propanoic acid
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Overview
Description
2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propanoic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a methoxyphenyl group and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propanoic acid typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the propanoic acid moiety in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and multicomponent reactions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the chromen-4-one core or the methoxyphenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the chromen-4-one core, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-4-one core and methoxyphenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound shares a similar propanoic acid moiety but differs in the substitution pattern on the phenyl ring.
2-(4-Methylphenyl)propanoic acid: Another similar compound with a propanoic acid moiety and a methyl-substituted phenyl ring.
Uniqueness
2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propanoic acid is unique due to its chromen-4-one core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-6-methyl-4-oxochromen-3-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-4-9-16-15(10-11)17(21)19(25-12(2)20(22)23)18(26-16)13-5-7-14(24-3)8-6-13/h4-10,12H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABFIHQIJTXQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)OC(C)C(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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